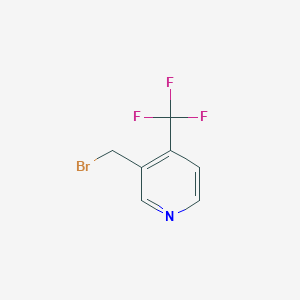

3-(Bromomethyl)-4-(trifluoromethyl)pyridine

Description

3-(Bromomethyl)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromomethyl (-CH₂Br) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functional groups: the bromomethyl group serves as a reactive site for alkylation or nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group modulates electronic properties and enhances metabolic stability in drug candidates .

For example, bromomethyl groups can be introduced via phosphorus tribromide (PBr₃) treatment of hydroxymethyl precursors, as seen in the synthesis of structurally related pyridines .

Properties

IUPAC Name |

3-(bromomethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOIHVJSPQWRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-(trifluoromethyl)pyridine is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: Employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in biological targets.

Comparison with Similar Compounds

Pyridines with Trifluoromethyl Groups

- Structure : Trifluoromethyl group at position 4.

- Properties : The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the pyridine nitrogen (increased acidity). For 4-(trifluoromethyl)pyridine, the pKa is significantly reduced compared to unsubstituted pyridine (pKa ~1.7 vs. ~5.2 for pyridine) .

- Applications : Used as a building block in agrochemicals and pharmaceuticals due to its stability and electronic effects.

Comparison :

The addition of a bromomethyl group at position 3 in 3-(bromomethyl)-4-(trifluoromethyl)pyridine introduces a second electron-withdrawing substituent. This further decreases the basicity of the pyridine nitrogen compared to 4-(trifluoromethyl)pyridine alone. The bromomethyl group also provides a reactive site for further functionalization, unlike 4-(trifluoromethyl)pyridine .

Pyridines with Bromomethyl Groups

- Structure : Bromomethyl groups at positions 2 and 5.

- Properties : The -CH₂Br groups exert a -I effect, lowering the pKa (measured pKa ~3.1). The steric hindrance from adjacent substituents limits reactivity at the nitrogen site .

- Applications : Acts as a crosslinking agent in polymer chemistry.

Comparison :

In this compound, the bromomethyl group at position 3 is meta to the -CF₃ group, reducing steric hindrance compared to 2,6-bis(bromomethyl)pyridine. This spatial arrangement allows for more efficient electronic conjugation between substituents and enhances versatility in synthetic applications .

Pyridines with Both Bromomethyl and Trifluoromethyl Groups

3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1227576-08-0):

- Structure : Bromomethyl at position 3, -CF₃ at position 5, and methoxy (-OCH₃) at position 2.

- Properties : The methoxy group introduces an electron-donating (+M) effect, partially counteracting the -I effects of -CF₃ and -CH₂Br. This results in a higher pKa than this compound.

- Applications : Intermediate in the synthesis of kinase inhibitors .

Comparison :

The absence of a methoxy group in this compound simplifies its electronic profile, making it more reactive toward nucleophilic substitution at the bromomethyl site. The -CF₃ group at position 4 (para to the nitrogen) provides stronger electron withdrawal than position 5 substitution .

Structural Analogs in Drug Discovery

2-((3-(Bromomethyl)phenyl)thio)-4-(trifluoromethyl)pyridine (Compound 94):

- Structure : Bromomethyl group attached to a phenylthio moiety linked to a 4-CF₃-pyridine.

- Properties : The thioether linkage enhances lipophilicity, improving membrane permeability.

- Applications : Investigated as a protease inhibitor precursor .

Data Table: Key Properties of Selected Pyridine Derivatives

| Compound | Substituents | pKa (Estimated) | Key Applications | Reference CAS |

|---|---|---|---|---|

| Pyridine | None | ~5.2 | Solvent, precursor | 110-86-1 |

| 4-(Trifluoromethyl)pyridine | -CF₃ at C4 | ~1.7 | Pharmaceuticals | Not specified |

| 2,6-Bis(bromomethyl)pyridine | -CH₂Br at C2, C6 | ~3.1 | Polymer crosslinker | Not specified |

| This compound | -CH₂Br at C3, -CF₃ at C4 | <1.7* | Synthetic intermediate, drug design | Not specified |

| 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | -CH₂Br at C3, -CF₃ at C5, -OCH₃ at C2 | ~2.5 | Kinase inhibitors | 1227576-08-0 |

*Estimated based on additive -I effects of -CF₃ and -CH₂Br .

Biological Activity

3-(Bromomethyl)-4-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential applications.

The compound features a bromomethyl group and a trifluoromethyl group, which can significantly influence its reactivity and biological interactions. The bromomethyl group is known to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylpyridines can exhibit significant antimicrobial properties. For instance, certain derivatives demonstrated effective inhibition against bacterial strains such as Xanthomonas oryzae and Ralstonia solanacearum at concentrations of 50 mg/L .

- Antiviral Activity : The trifluoromethyl group has been associated with enhanced antiviral activity. Compounds with similar structures have shown promise against viruses, including Zika virus, with effective concentrations (EC50) reported around 6.5 µM .

- Cytotoxicity : The cytotoxic effects of related pyridine compounds have been evaluated against various cancer cell lines. For example, some derivatives showed IC50 values ranging from 10.6 to 54.06 µM against colorectal cancer cell lines .

Antimicrobial Activity

A study focusing on the antimicrobial properties of various trifluoromethylpyridine derivatives found that compounds with specific substituents exhibited higher activity levels compared to standard treatments. For instance, thioether-containing compounds showed up to 67% inhibition against R. solanacearum, indicating a potential for developing new antimicrobial agents .

| Compound Type | Activity Against R. solanacearum (%) |

|---|---|

| Thioether-containing | 67 |

| Sulfone-containing | 43 |

| Sulfoxide-containing | 42 |

Antiviral Activity

In antiviral studies, compounds similar to this compound were tested for their efficacy against the Zika virus. The results indicated that certain modifications in the molecular structure could enhance antiviral potency while reducing cytotoxicity. For example, one compound demonstrated an EC50 value of 4.3 µM with a CC50 (cytotoxic concentration) of 58 µM, suggesting a favorable therapeutic index .

Pharmacological Implications

The unique structural features of this compound suggest its potential as a lead compound for further development in pharmaceuticals targeting inflammation, infection, and possibly cancer therapy. The presence of the trifluoromethyl group is particularly noteworthy for enhancing biological activity through electronic effects.

Q & A

Q. What are common synthetic routes for preparing 3-(Bromomethyl)-4-(trifluoromethyl)pyridine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves halogenation or functionalization of pre-substituted pyridine scaffolds. For example:

- Direct bromination : Pyridine derivatives with trifluoromethyl groups undergo regioselective bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install bromine at the methyl position .

- Multistep synthesis : Starting from 4-(trifluoromethyl)pyridine, sequential functionalization via lithiation followed by quenching with methyl bromide and subsequent bromination may be employed .

- Catalytic methods : Palladium or copper catalysts enhance regioselectivity in cross-coupling reactions, particularly when introducing bromomethyl groups .

Q. Critical Factors :

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and selectivity.

- Temperature control minimizes side reactions, such as over-bromination .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC or GC-MS detects impurities (e.g., debrominated byproducts) .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for bromomethyl (-CH2Br, δ ~4.3 ppm) and trifluoromethyl (-CF3, δ ~120 ppm in ¹⁹F NMR) confirm structural integrity .

- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, critical for confirming regiochemistry .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and Br .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). Key considerations:

- Steric effects : The trifluoromethyl group at the 4-position hinders approach from the para position, favoring meta-functionalization .

- Electronic effects : Electron-withdrawing -CF3 enhances the electrophilicity of the adjacent bromomethyl group, accelerating reactions with amines or thiols .

- Case study : In Pd-catalyzed couplings, the bromomethyl group undergoes oxidative addition to Pd(0), forming intermediates for C-C bond formation with aryl boronic acids .

Q. How does the trifluoromethyl group influence the compound’s applications in medicinal chemistry?

- Methodological Answer : The -CF3 group enhances metabolic stability and lipophilicity, making the compound a valuable building block for:

- Protease inhibitors : The bromomethyl group enables covalent binding to catalytic residues (e.g., in kinase targets) .

- PET tracers : ¹⁸F-labeled derivatives exploit the stability of -CF3 for in vivo imaging .

- Structure-activity relationship (SAR) : Computational docking (e.g., AutoDock Vina) predicts binding modes, where -CF3 occupies hydrophobic pockets in target proteins .

Challenge : Balancing lipophilicity (-CF3) with solubility requires introducing polar groups via the bromomethyl site .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Co-crystallization : Use of carboxylic acid co-formers (e.g., succinic acid) improves crystal packing via hydrogen bonding .

- Temperature gradients : Slow cooling from saturated solutions in ethanol/water mixtures promotes large crystal growth .

- Halogen bonding : The bromine atom participates in non-covalent interactions with electron-rich aromatic systems, stabilizing crystal lattices .

Contradictions and Resolutions

Q. Discrepancies in reported regioselectivity for bromination of trifluoromethylpyridines: How to resolve?

- Analysis :

- reports high para-selectivity for bromination, while notes meta-dominant outcomes in similar conditions.

- Resolution :

- Radical bromination (NBS/AIBN) favors para positions due to steric shielding by -CF3.

- Electrophilic bromination (Br2/FeCl3) directs to meta positions via electronic effects .

- Recommendation : Validate reaction mechanism (radical vs. electrophilic) using radical scavengers (e.g., TEMPO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.